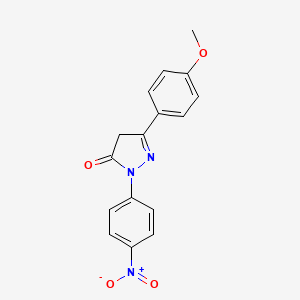
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a pyrazolone ring substituted with a methoxyphenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolone compound. The reaction conditions may vary, but common reagents include acetic acid, ethanol, and sodium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-aminophenyl derivative.
Substitution: Nitro or halogen-substituted derivatives on the aromatic rings.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or microbial growth. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar in structure but lacks the pyrazolone ring.
4-Methoxy-4-nitrobenzophenone: Another structurally related compound with different functional groups.
Uniqueness
5-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both methoxy and nitro groups on the aromatic rings, as well as the pyrazolone core. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H13N3O4 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H13N3O4/c1-23-14-8-2-11(3-9-14)15-10-16(20)18(17-15)12-4-6-13(7-5-12)19(21)22/h2-9H,10H2,1H3 |
InChI Key |
DFKUHNYXXNOUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
![2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867754.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10867761.png)
![Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate](/img/structure/B10867771.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10867777.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10867785.png)
![4-methoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10867792.png)
![3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B10867796.png)
![N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10867802.png)
![1,4,5,7-tetramethyl-6-[5-methyl-4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10867809.png)
![N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10867815.png)
![6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B10867825.png)
![N-(1,3-benzothiazol-2-yl)-4-chloro-N'-[(4-chlorophenyl)carbonyl]benzohydrazide](/img/structure/B10867840.png)
